Home > Products > Building Blocks P982 > (1-Acetylpyrrolidin-2-yl)boronic acid
(1-Acetylpyrrolidin-2-yl)boronic acid - 116150-20-0

(1-Acetylpyrrolidin-2-yl)boronic acid

Catalog Number: EVT-1445867
CAS Number: 116150-20-0
Molecular Formula: C6H12BNO3
Molecular Weight: 156.976
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-Pyrrolidin-2-yl-boronic acid

  • Compound Description: This compound serves as a fundamental building block for developing Fibroblast activation protein (FAP)-targeted ligands []. FAP is a promising target for cancer imaging and therapy due to its overexpression in the reactive stromal fibroblasts of numerous human carcinomas [].

SB02055 (DOTA-conjugated (R)-(1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)glycyl)pyrrolidin-2-yl)boronic acid)

  • Compound Description: SB02055 is a novel (R)-pyrrolidin-2-yl-boronic acid-based FAP-targeted ligand designed for cancer imaging []. It incorporates a DOTA chelator for radiolabeling and a (6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)glycine moiety for enhanced FAP binding [].

SB04028 (DOTA-conjugated ((R)-1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid)

  • Compound Description: SB04028 is another novel (R)-pyrrolidin-2-yl-boronic acid-based FAP-targeted ligand, structurally similar to SB02055, also designed for cancer imaging []. It exhibits superior preclinical performance compared to SB02055 and the previously reported PNT6555, showing higher tumor uptake and favorable pharmacokinetic properties [].
  • Compound Description: While the full structure of PNT6555 is not explicitly provided in the provided text, it is described as a previously reported natGa/68Ga-complexed FAP-targeted imaging agent [].

(2R)-4,5,6-trihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)boronic acid (10BDG)

  • Compound Description: This compound is a novel boron carrier investigated for its potential in Boron Neutron Capture Therapy (BNCT) []. It exhibits antiproliferative properties and low genotoxicity, making it a candidate for adjuvant cancer therapy and an alternative boron carrier for BNCT [].
Overview

(1-Acetylpyrrolidin-2-yl)boronic acid is a compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to hydroxyl and alkyl or aryl groups. This specific compound features a pyrrolidine ring with an acetyl group at the 1-position and a boronic acid functional group at the 2-position. Boronic acids are widely recognized for their utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is instrumental in forming carbon-carbon bonds in complex organic molecules.

Source and Classification

(1-Acetylpyrrolidin-2-yl)boronic acid can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and medicinal chemistry. It is classified under organoboron compounds, which are known for their stability and versatility in chemical reactions. The compound's structure can be represented by its molecular formula C7H12BNO3C_7H_{12}BNO_3 and its molecular weight is approximately 169.09 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of (1-acetylpyrrolidin-2-yl)boronic acid typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: The initial step often includes the preparation of the pyrrolidine framework through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.
  2. Acetylation: Once the pyrrolidine ring is formed, an acetylation reaction is performed to introduce the acetyl group at the 1-position. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
  3. Borylation: The final step involves introducing the boronic acid functionality. This can be accomplished through borylation reactions, typically using boron reagents such as bis(pinacolato)diboron in a palladium-catalyzed process. The reaction conditions often require an inert atmosphere, with solvents like dimethylformamide or tetrahydrofuran being common choices.
  4. Purification: After synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate pure (1-acetylpyrrolidin-2-yl)boronic acid.
Molecular Structure Analysis

Structure and Data

The molecular structure of (1-acetylpyrrolidin-2-yl)boronic acid features:

  • A pyrrolidine ring, which is a five-membered saturated heterocycle containing one nitrogen atom.
  • An acetyl group attached to the nitrogen atom of the pyrrolidine.
  • A boronic acid group attached to the second carbon of the pyrrolidine ring.

The compound's structural representation can be depicted using its canonical SMILES notation: B(C1CC(NC(=O)C)C1)(O)O.

Molecular Properties

  • Molecular Formula: C7H12BNO3C_7H_{12}BNO_3
  • Molecular Weight: Approximately 169.09 g/mol
  • Melting Point: Specific melting point data may vary based on purity and synthesis conditions.
Chemical Reactions Analysis

Reactions and Technical Details

(1-Acetylpyrrolidin-2-yl)boronic acid participates in various chemical reactions, notably:

  1. Suzuki-Miyaura Coupling: This reaction involves coupling aryl or vinyl halides with this boronic acid to form biaryl compounds. The mechanism includes oxidative addition of the halide to palladium, transmetalation with (1-acetylpyrrolidin-2-yl)boronic acid, followed by reductive elimination to yield the desired product.
  2. Acid-Catalyzed Reactions: The presence of the boronic acid group allows for participation in various acid-catalyzed transformations, including esterifications and acylations.
  3. Nucleophilic Substitution Reactions: The compound can act as a nucleophile due to the electron-rich nature of the boron atom, allowing it to react with electrophiles in synthetic pathways.
Mechanism of Action

Process and Data

The mechanism of action for (1-acetylpyrrolidin-2-yl)boronic acid primarily revolves around its role in cross-coupling reactions:

  1. Oxidative Addition: The aryl halide undergoes oxidative addition to form a palladium(II) complex.
  2. Transmetalation: This complex then interacts with (1-acetylpyrrolidin-2-yl)boronic acid, resulting in transmetalation where the aryl group transfers from palladium to boron.
  3. Reductive Elimination: Finally, reductive elimination occurs, releasing the coupled product and regenerating the palladium catalyst.

This mechanism highlights how (1-acetylpyrrolidin-2-yl)boronic acid serves as a key reagent in forming complex organic structures.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water, methanol, and dimethylformamide due to its polar functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the presence of boron.
  • Reactivity: Engages readily in cross-coupling reactions and other transformations typical of boronic acids.
Applications

Scientific Uses

(1-Acetylpyrrolidin-2-yl)boronic acid has several applications in scientific research:

  1. Organic Synthesis: Utilized as a building block in synthesizing complex organic molecules through cross-coupling reactions.
  2. Medicinal Chemistry: Investigated for potential pharmaceutical applications due to its ability to form stable complexes with biological targets.
  3. Material Science: Explored for use in developing new materials that incorporate boron chemistry for enhanced properties.
Introduction to Boronic Acids in Medicinal Chemistry

Historical Development of Boron-Containing Compounds in Drug Design

The integration of boron into medicinal chemistry represents a paradigm shift from initial toxicological concerns to strategic therapeutic applications. Boron's journey began with antiseptic uses of boric acid in the 18th century but faced skepticism due to misconceptions about inherent toxicity. This perception was radically transformed by the discovery of naturally occurring boron-containing antibiotics (e.g., boromycin) and the groundbreaking FDA approval of bortezomib in 2003—a proteasome inhibitor for multiple myeloma. Bortezomib’s success validated boron’s pharmaceutical potential, demonstrating enhanced binding affinity and selectivity through boronic acid-mediated covalent interactions with catalytic threonine residues. Subsequent approvals of ixazomib (2015, multiple myeloma), vaborbactam (2017, β-lactamase inhibitor), and non-boronic acid derivatives like tavaborole (2014, antifungal) cemented boron’s role in modern drug design. The evolution reflects a strategic pivot toward leveraging boron’s unique electronic properties for targeted inhibition [1] .

Table 1: Key Milestones in Boron-Containing Drug Development

YearCompoundTherapeutic AreaSignificance
2003BortezomibMultiple MyelomaFirst FDA-approved boronic acid proteasome inhibitor
2014TavaboroleAntifungalOxaborole-based onychomycosis treatment
2015IxazomibMultiple MyelomaOral proteasome inhibitor
2017VaborbactamAntibiotic resistanceCyclic boronic acid β-lactamase inhibitor

Structural and Electronic Properties of Boronic Acids

Boronic acids (R-B(OH)₂) exhibit distinctive physicochemical properties rooted in boron’s electron-deficient nature. As Lewis acids, they possess a vacant p-orbital, enabling reversible coordination with nucleophiles (e.g., water, enzymes). This feature underpins their pH-dependent equilibrium: at physiological pH (7.4), trigonal planar (sp²) neutral species dominate, while higher pH favors tetrahedral (sp³) boronate anions. The pKa of this transition varies with substituents—electron-withdrawing groups (e.g., -NO₂) lower pKa, enhancing anionic character. For instance, arylboronic acids exhibit pKa values of ~8.5–10.0, whereas alkyl/heterocyclic analogs like pyrrolidinyl-boronic acids display pKa values near 7.0–9.0 due to nitrogen’s inductive effects. This dynamic equilibrium facilitates reversible covalent binding to biological targets, a cornerstone of their inhibitory mechanisms [1] [3].

Table 2: Structural and Electronic States of Boronic Acids

PropertyTrigonal Form (sp²)Tetrahedral Form (sp³)
HybridizationPlanarTetrahedral
ChargeNeutralAnionic
Dominant pH RangepH < pKapH > pKa
ReactivityElectrophilicNucleophilic adducts
Bond Angle~120°~109°

Role of Boronic Acids as Bioisosteres and Enzyme Inhibitors

Boronic acids serve as versatile bioisosteres for carboxylic acids, replacing the acidic -COO⁻ group with -B(OH)₃⁻ while mimicking geometry and hydrogen-bonding patterns. This substitution enhances target affinity by exploiting boron’s ability to form reversible dative bonds with catalytic serine residues in hydrolytic enzymes. For example:

  • β-Lactamase Inhibition: Boronic acids like vaborbactam form tetrahedral intermediates with Ser70 in class A/C β-lactamases, mimicking the high-energy transition state of β-lactam hydrolysis. Ki values reach nanomolar ranges due to precise active-site complementarity [3].
  • Proteasome Inhibition: Bortezomib binds the 20S proteasome’s Thr1 residue, forming a stable but reversible boronate ester complex that blocks chymotrypsin-like activity.Kinetic studies of OXA-24/40 β-lactamase inhibition reveal Ki values as low as 5 μM for arylboronic acids with meta-substitutions, highlighting scaffold-dependent activity [3]. The bioisosteric advantage lies in prolonged target residence times without irreversible cellular damage, as boron degrades to boric acid—a benign metabolite [1].

Emergence of Pyrrolidinyl-Boronic Acid Derivatives in Targeted Therapeutics

Pyrrolidinyl-boronic acids represent a specialized subclass where the pyrrolidine ring confers conformational rigidity, chiral centers, and enhanced solubility. The (1-Acetylpyrrolidin-2-yl)boronic acid scaffold exemplifies this trend, combining:

  • Stereochemical Specificity: The chiral C2-boron bond enables selective interactions with asymmetric enzyme pockets.
  • Hydrogen-Bonding Capacity: The amide carbonyl (1-acetyl group) and protonated nitrogen facilitate binding to polar residues.
  • Synthetic Versatility: Synthesis typically involves Suzuki-Miyaura coupling or lithiation-borylation of N-protected pyrrolidine precursors. For instance, 1-methylpyrrolidin-2-yl-boronic acid (PubChem CID: 58613185) is synthesized via transmetalation of stannanes or directed boronylation [2] [8].

This scaffold’s utility is underscored in patents targeting mycobacterial serine/threonine kinases (e.g., Mycobacterium tuberculosis PknB), where boronic acid derivatives inhibit ATP binding. Modifications at the pyrrolidine 1-position (e.g., acetyl, sulfonyl) optimize steric and electronic complementarity with hydrophobic active sites [9]. Current research focuses on leveraging these features for antibacterial and antiviral agents, positioning pyrrolidinyl-boronic acids as next-generation covalent inhibitors [9].

Properties

CAS Number

116150-20-0

Product Name

(1-Acetylpyrrolidin-2-yl)boronic acid

IUPAC Name

(1-acetylpyrrolidin-2-yl)boronic acid

Molecular Formula

C6H12BNO3

Molecular Weight

156.976

InChI

InChI=1S/C6H12BNO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6,10-11H,2-4H2,1H3

InChI Key

WTJDJKWJLYRNPJ-UHFFFAOYSA-N

SMILES

B(C1CCCN1C(=O)C)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.